molecular formula C12H13F2N3 B7572180 n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No. B7572180
M. Wt: 237.25 g/mol
InChI Key: WUNVZDYDDLRIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Difluorobenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, also known as DFPE or GSK-3 inhibitor VIII, is a small molecule compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine exerts its pharmacological effects by selectively inhibiting the activity of GSK-3, which is a key regulator of various signaling pathways involved in cell growth, differentiation, and survival. GSK-3 is known to phosphorylate a wide range of substrates, including beta-catenin, tau protein, and glycogen synthase, leading to their degradation or inactivation. By inhibiting GSK-3 activity, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can increase the levels of beta-catenin, a transcriptional co-activator that regulates the expression of genes involved in cell proliferation and differentiation. Moreover, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can reduce the levels of phosphorylated tau protein, a key component of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In neuronal cells, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can enhance synaptic plasticity, promote neurite outgrowth, and improve memory formation. In cancer cells, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In diabetic and obese animals, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can improve insulin sensitivity, reduce adiposity, and prevent cardiovascular complications. Moreover, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been shown to have anti-inflammatory, anti-oxidant, and anti-fibrotic effects in various experimental models.

Advantages and Limitations for Lab Experiments

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has several advantages as a tool compound for scientific research. It is a highly selective and potent inhibitor of GSK-3, with minimal off-target effects. It is also water-soluble and cell-permeable, allowing for easy administration and delivery to target cells. However, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has some limitations as well. It can be toxic at high concentrations, leading to non-specific effects on cell viability and function. Moreover, its pharmacokinetic properties, such as stability, bioavailability, and metabolism, may vary depending on the experimental system and animal model used.

Future Directions

There are several future directions for the use of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine in scientific research. One direction is to explore the therapeutic potential of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine in various diseases, such as Alzheimer's disease, cancer, diabetes, and cardiovascular diseases. Another direction is to investigate the molecular mechanisms underlying the effects of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine on GSK-3 signaling pathways, including the identification of new substrates and downstream effectors. Moreover, the development of new n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine analogs with improved pharmacokinetic properties and selectivity may lead to the discovery of novel therapeutic agents.

Synthesis Methods

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can be synthesized by a multi-step process involving the reaction of 2,3-difluorobenzyl bromide with 1H-pyrazole-1-carboxaldehyde, followed by reduction with sodium borohydride and reductive amination with 2-chloroethylamine hydrochloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been widely used as a tool compound in various scientific research fields, including neuroscience, cancer biology, and regenerative medicine. One of the main applications of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is in the study of GSK-3 signaling pathways, which are involved in the regulation of neuronal development, synaptic plasticity, and memory formation. n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by inhibiting GSK-3 activity. n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has also been used to investigate the role of GSK-3 in cancer cell proliferation, apoptosis, and metastasis. Moreover, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been used as a potential therapeutic agent for the treatment of diabetes, obesity, and cardiac hypertrophy.

properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-pyrazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c13-11-4-1-3-10(12(11)14)9-15-6-8-17-7-2-5-16-17/h1-5,7,15H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNVZDYDDLRIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.